Ethyl 2-(4-piperidylmethoxy)acetate
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Overview
Description
Ethyl 2-[(piperidin-4-yl)methoxy]acetate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(piperidin-4-yl)methoxy]acetate typically involves the reaction of piperidine derivatives with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of piperidine derivatives, including ethyl 2-[(piperidin-4-yl)methoxy]acetate, often employs catalytic hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(piperidin-4-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(piperidin-4-yl)methoxy]acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a drug candidate due to its piperidine moiety, which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(piperidin-4-yl)methoxy]acetate involves its interaction with molecular targets, such as enzymes or receptors. The piperidine ring can bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to ethyl 2-[(piperidin-4-yl)methoxy]acetate but without the ester group.
Piperidinones: Compounds with a carbonyl group attached to the piperidine ring.
Spiropiperidines: Piperidine rings fused with other ring systems.
Uniqueness
Ethyl 2-[(piperidin-4-yl)methoxy]acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(piperidin-4-ylmethoxy)acetate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)8-13-7-9-3-5-11-6-4-9/h9,11H,2-8H2,1H3 |
InChI Key |
KJYXFUVHYMVEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC1CCNCC1 |
Origin of Product |
United States |
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